molecular formula C12H12O4 B14496112 Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate CAS No. 63600-27-1

Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Cat. No.: B14496112
CAS No.: 63600-27-1
M. Wt: 220.22 g/mol
InChI Key: AVMBXNNHICWIPT-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and an oxopropenyl group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate can be synthesized through a domino-reaction involving easily available starting materials. One common method involves the reaction of 1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole with methyl propiolate. This reaction proceeds under reflux conditions in an o-xylene solution, leading to the formation of the desired product in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with molecular targets through its functional groups. The methoxy and oxopropenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives and complex molecules, making it valuable in both academic and industrial research.

Properties

CAS No.

63600-27-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(3-methoxy-3-oxoprop-1-enyl)benzoate

InChI

InChI=1S/C12H12O4/c1-15-11(13)8-7-9-5-3-4-6-10(9)12(14)16-2/h3-8H,1-2H3

InChI Key

AVMBXNNHICWIPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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